Welcome to the BenchChem Online Store!
molecular formula C10H16O B8558986 2-(3-Methylbutylidene)cyclopentan-1-one CAS No. 40564-14-5

2-(3-Methylbutylidene)cyclopentan-1-one

Cat. No. B8558986
M. Wt: 152.23 g/mol
InChI Key: SWDGUJRVKJUCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09441185B2

Procedure details

Water (1.9 L) and sodium hydroxide (NaOH, 40 g, 50% caustic) were charged in a flask and heated to 80° C. A premix of cyclopentanone (840 g, 10 mol) and isovaleraldehyde (1.05 Kg, 12 mol) was slowly fed for over 5 hours. The reaction mixture was aged at 80° C. for another 30 minutes, cooled to room temperature, and quenched with acetic acid (120 g, 2 mol). A rushover process provided the crude product 2-[3-methyl-butylidene]-cyclopentanone.
Quantity
840 g
Type
reactant
Reaction Step One
Quantity
1.05 kg
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
1.9 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4]1.[CH:9](=O)[CH2:10][CH:11]([CH3:13])[CH3:12].C(O)(=O)C>O>[CH3:12][CH:11]([CH3:13])[CH2:10][CH:9]=[C:4]1[CH2:5][CH2:6][CH2:7][C:3]1=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
840 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
1.05 kg
Type
reactant
Smiles
C(CC(C)C)=O
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.9 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was slowly fed for over 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(CC=C1C(CCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.